molecular formula C17H16FN3O5S B3579446 (3-fluorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone

(3-fluorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B3579446
M. Wt: 393.4 g/mol
InChI Key: JKGCDHBKKSZRID-UHFFFAOYSA-N
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Description

(3-fluorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that features a combination of fluorophenyl, nitrophenyl, sulfonyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Sulfonylation: The addition of a sulfonyl group to the piperazine ring.

    Coupling: The final coupling of the intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Sulfide Derivatives: Formed from the reduction of the sulfonyl group.

    Substituted Derivatives: Formed from the substitution of the fluorine atom.

Scientific Research Applications

(3-fluorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: It is used in the development of advanced materials with specific properties.

    Biological Studies: It is used as a probe to study biological processes and interactions.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone
  • (3-bromophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone
  • (3-methylphenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone

Uniqueness

The presence of the fluorine atom in (3-fluorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S/c18-14-3-1-2-13(12-14)17(22)19-8-10-20(11-9-19)27(25,26)16-6-4-15(5-7-16)21(23)24/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGCDHBKKSZRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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